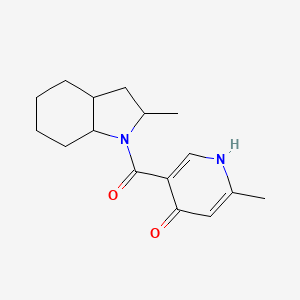
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone, also known as EPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPH is a derivative of ketamine and has been found to have a similar mechanism of action to ketamine, which is a well-known anesthetic and analgesic drug. However, EPH has shown to be more potent and longer-lasting than ketamine, making it a promising candidate for further research.
Mechanism of Action
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone is believed to exert its effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate-mediated neurotransmission. This results in a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been found to have a number of biochemical and physiological effects. In animal studies, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal growth and survival. 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response.
Advantages and Limitations for Lab Experiments
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has several advantages for lab experiments, including its high potency and longer duration of action compared to ketamine. This makes it a useful tool for studying the NMDA receptor and its role in various physiological processes. However, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone also has some limitations, including its potential toxicity and the lack of long-term safety data.
Future Directions
There are several future directions for research on 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone. One area of interest is the development of novel analogs of 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone in various conditions, such as depression, chronic pain, and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms of action of 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone and its effects on various physiological processes.
Synthesis Methods
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the reaction of 2-cyclohexenone with sodium borohydride, followed by the reaction of the resulting alcohol with ethylamine and methyl iodide. The final step involves the reaction of the resulting amine with ethyl chloroformate to yield 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone.
Scientific Research Applications
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been studied for its potential applications in various fields, including anesthesia, pain management, and depression treatment. In animal studies, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been found to produce a rapid onset of anesthesia and analgesia, with a longer duration of action compared to ketamine. 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
1-(2-ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-3-13-9-12(2)11-16(13)14(17)10-15(18)7-5-4-6-8-15/h12-13,18H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVXHFIRSYUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1C(=O)CC2(CCCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

